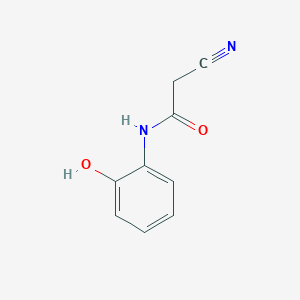

2-Cyano-N-(2-hydroxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyano-N-(2-hydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 632236. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antioxidant Activity

Recent studies have demonstrated that derivatives of 2-cyano-N-(2-hydroxyphenyl)acetamide exhibit significant antioxidant properties. A series of novel α-cyano-N-(2-hydroxyphenyl)cinnamamides were synthesized, showcasing their effectiveness in scavenging free radicals using in vitro models like the DPPH assay. Among these, one compound was identified as having the highest anti-inflammatory activity in animal studies, indicating potential therapeutic applications in managing oxidative stress-related diseases .

1.2 Antibacterial Properties

The antibacterial efficacy of this compound derivatives has been evaluated against various bacterial strains. In particular, compounds derived from this parent structure demonstrated potent activity against both Gram-negative (e.g., Escherichia coli) and Gram-positive (e.g., Staphylococcus aureus) bacteria. The zone of inhibition tests revealed that specific derivatives exhibited superior antibacterial properties, suggesting their potential as new antibiotic agents .

1.3 Anti-inflammatory and Analgesic Effects

Research indicates that derivatives of this compound possess anti-inflammatory and analgesic properties. These compounds were tested for their ability to reduce inflammation in animal models, showing promising results that could lead to new treatments for inflammatory conditions .

Agricultural Applications

2.1 Fungicidal Properties

The compound has been identified as a precursor for developing fungicides. Its derivatives have been synthesized and tested for their effectiveness against various fungal pathogens. For instance, the synthesis of 2-cyano-2-hydroxyiminoacetamide salts has been linked to improved fungicidal activity compared to traditional agents like zinc ethylene-1,2-bis-dithiocarbamate . This highlights the potential of these compounds in agricultural pest control.

2.2 Insecticidal Activity

Studies have shown that this compound derivatives exhibit insecticidal activity against pests such as Spodoptera littoralis, a common agricultural pest. Laboratory tests demonstrated significant mortality rates among larvae exposed to these compounds, indicating their utility in integrated pest management strategies .

Synthesis and Characterization

The synthesis of this compound typically involves cyanoacetylation processes using substituted phenols. The characterization of synthesized compounds is carried out through various spectroscopic techniques, including IR spectroscopy and mass spectrometry, which confirm their structural integrity and purity .

Case Studies

Eigenschaften

CAS-Nummer |

3815-12-1 |

|---|---|

Molekularformel |

C9H8N2O2 |

Molekulargewicht |

176.17 g/mol |

IUPAC-Name |

2-cyano-N-(2-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C9H8N2O2/c10-6-5-9(13)11-7-3-1-2-4-8(7)12/h1-4,12H,5H2,(H,11,13) |

InChI-Schlüssel |

VPYDYCHWWHBLLR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(=O)CC#N)O |

Kanonische SMILES |

C1=CC=C(C(=C1)NC(=O)CC#N)O |

Key on ui other cas no. |

3815-12-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.